molecular formula C12H18N2O B1278901 (3-Amino-1-benzylpyrrolidin-3-yl)methanol CAS No. 475469-13-7

(3-Amino-1-benzylpyrrolidin-3-yl)methanol

Cat. No. B1278901
CAS RN: 475469-13-7
M. Wt: 206.28 g/mol
InChI Key: JTBHAUAMGKMSLU-UHFFFAOYSA-N
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Description

“(3-Amino-1-benzylpyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C12H18N2O . It is also known by its IUPAC name, (3-benzyl-3-pyrrolidinyl)methanol . The compound has a molecular weight of 191.27 .


Molecular Structure Analysis

The InChI code for “(3-Amino-1-benzylpyrrolidin-3-yl)methanol” is 1S/C12H17NO/c14-10-12(6-7-13-9-12)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 . The Canonical SMILES is C1CN(CC1CO)CC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

“(3-Amino-1-benzylpyrrolidin-3-yl)methanol” has a molecular weight of 191.27 g/mol . The compound is stored at a temperature of 4°C . Unfortunately, other physical and chemical properties are not available in the search results.

Scientific Research Applications

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

(Ozcubukcu et al., 2009) demonstrated a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, prepared via a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition, that forms a complex with CuCl. This complex is an outstanding catalyst for Huisgen 1,3-dipolar cycloaddition, offering benefits like low catalyst loadings, short reaction times, and compatibility with free amino groups.

Involvement in Complex Formation

(Mrozek et al., 2002) studied the influence of methanol concentration on the equilibrium constant with β-cyclodextrin and γ-cyclodextrin, using a newly synthesized amino acid derivative, revealing the formation of ternary complexes and how methanol concentration affects the apparent equilibrium constant.

Synthesis of Related Compounds

(Evans, 2007) described the synthesis of compounds like (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine via the double reduction of cyclic sulfonamide precursors, showcasing an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor.

Role in Novel Ring System Synthesis

(Tumkevičius et al., 2003) investigated the synthesis and structure of benzimidazo[1,2-c][1,2,3]thiadiazoles, revealing how (1-Amino-1H-benzimidazol-2-yl)methanol reacts with various nucleophiles to give different products depending on the solvent nature.

Synthesis of Racemic Derivatives in Water

(Singh et al., 2015) developed a robust and metal catalyst-free method for the synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives in water, highlighting a simple, mild, and practical method with high regioselectivity.

Computational and Experimental Synthesis of Heterocyclic Systems

(Mabrouk et al., 2020) focused on the computational and experimental synthesis of new pyrazolyl α-amino esters derivatives, showing an economical synthesis strategy and correlating experimental study with computational results.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It has hazard statements H300-H315-H319-H335 . The precautionary statements are P261-P264-P301+P310+P330-P305+P351+P338 .

properties

IUPAC Name

(3-amino-1-benzylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-12(10-15)6-7-14(9-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBHAUAMGKMSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454280
Record name (3-amino-1-benzylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

475469-13-7
Record name (3-amino-1-benzylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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